

# Introduction: Understanding Allyl Isobutyrate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Allyl isobutyrate*

CAS No.: 15727-77-2

Cat. No.: B096330

[Get Quote](#)

**Allyl isobutyrate** (CAS No. 15727-77-2) is an organic ester notable for its characteristic fruity, pineapple-like aroma.<sup>[1]</sup> Its chemical structure, featuring both a reactive allyl group and a branched isobutyrate moiety, makes it a molecule of interest not only for the flavor and fragrance industry but also as a versatile building block in organic synthesis. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, analytical characterization, and potential synthetic applications, grounded in established chemical principles.

The IUPAC name for this compound is prop-2-enyl 2-methylpropanoate.<sup>[2]</sup> It is a colorless liquid with limited solubility in water but shows good solubility in organic solvents such as ethanol.<sup>[1]</sup>

## Core Molecular Identifiers and Properties

Identifier	Value	Source(s)
CAS Number	15727-77-2	PubChem[2]
IUPAC Name	prop-2-enyl 2-methylpropanoate	PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	Scent.vn[1]
Molecular Weight	128.17 g/mol	Scent.vn[1]
Boiling Point	~138 °C (estimated)	Scent.vn[1]
Density	~0.896 g/cm <sup>3</sup>	ECHEMI
Flash Point	~35 °C (estimated)	Scent.vn[1]

## Synthesis of Allyl Isobutyrate via Fischer Esterification

The most common and direct laboratory method for preparing **allyl isobutyrate** is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (isobutyric acid) with an alcohol (allyl alcohol).

### Causality of the Fischer Esterification Approach

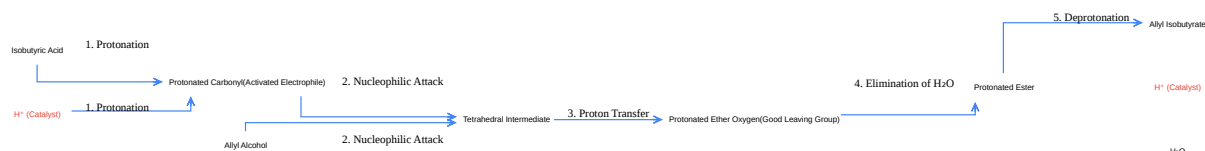
Fischer esterification is an equilibrium-controlled process.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by one of two methods:

- **Use of Excess Reactant:** Employing a large excess of one of the starting materials (usually the less expensive one, in this case, likely allyl alcohol) increases the probability of the forward reaction according to Le Châtelier's principle.
- **Removal of Water:** The reaction produces water as a byproduct. Actively removing this water, for instance with a Dean-Stark apparatus or a drying agent, prevents the reverse reaction (ester hydrolysis) from occurring.

A strong acid catalyst, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3]

## Reaction Mechanism

The mechanism proceeds through a series of reversible protonation and deprotonation steps, followed by addition and elimination. It can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[3]

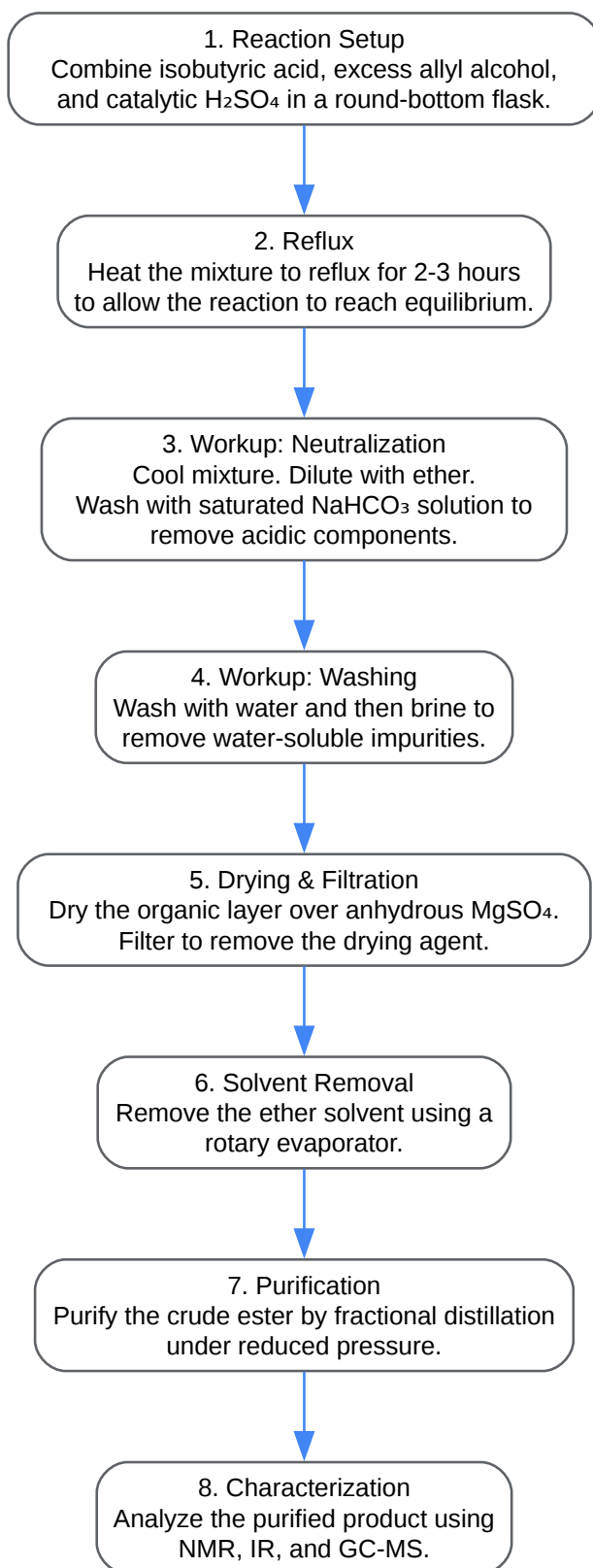


[Click to download full resolution via product page](#)

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

## Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis and purification of **allyl isobutyrate**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Allyl Isobutyrate** Synthesis.

#### Materials:

- Isobutyric acid
- Allyl alcohol (e.g., 2-3 molar equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the acid weight)
- Diethyl ether (for extraction)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Step-by-Step Methodology:

- **Reaction:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid (1.0 mol). Carefully add allyl alcohol (2.0 mol) followed by the slow addition of concentrated sulfuric acid (2 mL).
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 2-4 hours.
- **Workup:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL).
- **Neutralization:** Carefully wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted isobutyric acid.
- **Washing:** Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (50 mL). The brine wash helps to break any emulsions and begins the drying process.
- **Drying:** Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

- Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure **allyl isobutyrate**.

## Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized product. While experimental spectra for **allyl isobutyrate** are not consistently available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected  $^1\text{H}$  NMR Chemical Shifts ( $\text{CDCl}_3$ , 400 MHz): The proton NMR spectrum is expected to show distinct signals for both the allyl and isobutyrate portions of the molecule.

Proton Assignment	Predicted $\delta$ (ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Integration
$(\text{CH}_3)_2\text{CH-}$	~1.15	Doublet (d)	~7.0	6H
$(\text{CH}_3)_2\text{CH-}$	~2.55	Septet (sept)	~7.0	1H
$-\text{O-CH}_2-$	~4.55	Doublet (d)	~5.7	2H
$=\text{CH}_2$	~5.20 & ~5.30	Doublet of doublets (dd)	$J_{\text{trans}} \approx 17.2,$ $J_{\text{cis}} \approx 10.5,$ $J_{\text{gem}} \approx 1.5$	2H (1H each)
$-\text{CH=}$	~5.90	Multiplet (ddt)	$J_{\text{trans}} \approx 17.2,$ $J_{\text{cis}} \approx 10.5,$ $J_{\text{allyl}} \approx 5.7$	1H

Justification: The allyl group shifts are predicted based on data for allyl butyrate and other allyl esters. The isobutyrate shifts are based on data for ethyl isobutyrate and similar branched esters.

Expected  $^{13}\text{C}$  NMR Chemical Shifts ( $\text{CDCl}_3$ , 100 MHz):

Carbon Assignment	Predicted $\delta$ (ppm)
$(\text{CH}_3)_2\text{CH-}$	~19.0
$(\text{CH}_3)_2\text{CH-}$	~34.0
$-\text{O}-\text{CH}_2-$	~65.0
$=\text{CH}_2$	~118.0
$-\text{CH}=\text{}$	~132.5
$>\text{C}=\text{O}$ (Ester Carbonyl)	~176.5

Justification: Carbonyl shifts for esters are typically in the 170-180 ppm range. The shifts for the allyl and isobutyrate carbons are predicted from established correlation tables and data from similar structures.

## Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Functional Group	Expected Absorption (cm <sup>-1</sup> )	Intensity	Notes
C=O (Ester Stretch)	~1735	Strong	This is the most characteristic peak for the ester group.
C-O (Ester Stretch)	~1170	Strong	Corresponds to the C-O single bond stretch of the ester.
C=C (Alkene Stretch)	~1645	Medium	Characteristic of the allyl group's double bond.
=C-H (Alkene Stretch)	~3080	Medium	sp <sup>2</sup> C-H stretch, indicates unsaturation.
C-H (Alkane Stretch)	2970-2870	Medium-Strong	sp <sup>3</sup> C-H stretches from the isobutyrate group.

## Applications in Research and Synthesis

While widely used for its organoleptic properties, the bifunctional nature of **allyl isobutyrate** makes it a potentially useful synthetic intermediate.

- The Allyl Group as a Handle: The allyl group is a cornerstone of modern organic synthesis. It can be readily deprotected under mild, neutral conditions using palladium catalysts, making it a valuable protecting group for carboxylic acids. Furthermore, the double bond can undergo a wide range of transformations, including:
  - Ozonolysis: Cleavage to form an aldehyde.
  - Epoxidation: Formation of an epoxide ring.
  - Dihydroxylation: Creation of a diol.
  - Heck or Suzuki Coupling: If converted to an allyl halide or boronate.

- The Isobutyrate Moiety: The isobutyrate group itself can be a pharmacophore or a structural component in larger molecules. The ester can be hydrolyzed to reveal the carboxylic acid or undergo transesterification. The  $\alpha$ -proton is acidic and can be removed by a strong base (like LDA) to form an enolate, which can then be alkylated or used in other C-C bond-forming reactions.

While direct applications of **allyl isobutyrate** in published drug synthesis pathways are not prominent, its structure represents a combination of two synthetically valuable motifs. It can serve as a model compound for developing new reactions or as a starting point for the synthesis of more complex molecules where either the allyl or isobutyrate functionality is desired.

## Safety and Handling

**Allyl isobutyrate** is classified as a flammable liquid and carries several GHS hazard warnings. [\[2\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Work in a well-ventilated fume hood.
- Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Ground all equipment when transferring to prevent static discharge.
- Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

## References

- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [[Link](#)]
- PubChem. (n.d.). **Allyl isobutyrate**. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Scent.vn. (n.d.). **Allyl isobutyrate** (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [[Link](#)]
- Scent.vn. (n.d.). **Allyl isobutyrate** (CAS 15727-77-2): Odor profile, Properties, & IFRA compliance. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Isobutyric acid(79-31-2) 13C NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 2. Allyl isobutyrate | C7H12O2 | CID 85071 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. ALLYL BUTYRATE(2051-78-7) 1H NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- To cite this document: BenchChem. [Introduction: Understanding Allyl Isobutyrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096330/docs#introduction-understanding-allyl-isobutyrate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)